Molecular structure and weight of Ethyl tetrahydropyran-4-carboxylate
Molecular structure and weight of Ethyl tetrahydropyran-4-carboxylate
Molecular Architecture and Synthetic Utility of Ethyl Tetrahydropyran-4-Carboxylate: A Technical Whitepaper
Executive Summary
In modern drug discovery and organic synthesis, the strategic selection of molecular building blocks dictates the pharmacokinetic viability and synthetic scalability of target compounds. Ethyl tetrahydropyran-4-carboxylate (CAS: 96835-17-5) represents a highly versatile, bifunctional scaffold. By combining the metabolic stability of a tetrahydropyran (THP) ring with the synthetic malleability of an ethyl ester, this compound serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs) and complex agrochemicals. This whitepaper details its physicochemical profile, its structural rationale in medicinal chemistry, and field-proven protocols for its downstream functionalization.
Physicochemical Profiling & Molecular Architecture
Ethyl tetrahydropyran-4-carboxylate is a colorless liquid characterized by a six-membered oxygen-containing heterocycle substituted at the C4 position with an ethyl ester moiety. The molecular formula is C8H14O3, yielding a molecular weight of 158.19 g/mol [1]. The presence of the ether oxygen in the ring significantly alters the compound's dipole moment and lipophilicity compared to its carbocyclic analogs.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | Ethyl tetrahydropyran-4-carboxylate |
| CAS Registry Number | 96835-17-5 |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| InChIKey | BCXINTIRMSZYKA-UHFFFAOYSA-N[1] |
| Boiling Point | ~209.5 °C at 760 mmHg |
| Flash Point | 79.1 °C |
| Physical State | Colorless liquid |
Strategic Rationale in Medicinal Chemistry
The incorporation of the THP ring is rarely accidental. In medicinal chemistry, the tetrahydropyran core is frequently deployed as a bioisostere for piperidine or cyclohexane rings[2].
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Metabolic Stability: Unlike piperidines, which can undergo rapid oxidative metabolism (e.g., N-dealkylation or N-oxidation) by cytochrome P450 enzymes, the THP ring is significantly more resistant to oxidative degradation.
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Aqueous Solubility: The oxygen heteroatom acts as a hydrogen bond acceptor, lowering the overall logP of the molecule compared to a cyclohexane ring, thereby enhancing aqueous solubility without sacrificing target binding affinity.
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Synthetic Vectoring: The C4 ethyl ester provides a highly reactive vector for library generation, allowing for rapid diversification via hydrolysis, amidation, or reduction[2].
Logical framework illustrating the physicochemical and synthetic advantages of the THP-ester scaffold.
Synthetic Methodologies: Downstream Functionalization
A primary application of Ethyl tetrahydropyran-4-carboxylate is its reduction to (Tetrahydro-2H-pyran-4-yl)methanol , a highly sought-after primary alcohol used in etherification and cross-coupling reactions. The following protocol utilizes Lithium Aluminum Hydride (LiAlH4) to achieve complete reduction of the ester[3].
Experimental Protocol: LiAlH4 Reduction
Step-by-Step Methodology:
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Substrate Preparation: Dissolve Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under an inert argon atmosphere[3].
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Cryogenic Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
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Hydride Addition: Slowly add a suspension of LiAlH4 (4.0 g, 104 mmol, ~3.0 equivalents) in THF to the stirred solution[3].
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Causality: The reduction of esters by LiAlH4 is highly exothermic. Maintaining the reaction at 0 °C prevents thermal runaway and suppresses potential ether-cleavage side reactions of the THP core.
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Reaction Phase: Stir the mixture continuously at 0 °C for 1 hour[3].
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Safe Quenching Sequence: Slowly add ethyl acetate (20 mL) dropwise, followed by the careful addition of 10% aqueous NaOH[3].
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Causality: Direct addition of water to active LiAlH4 generates explosive hydrogen gas. Ethyl acetate safely consumes unreacted hydride by reducing the acetate to ethanol. The subsequent NaOH addition forces the precipitation of aluminum as granular aluminate salts, avoiding the formation of a gelatinous aluminum hydroxide emulsion that traps the product.
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Workup & Isolation: Stir the quenched mixture for 30 minutes. Filter the suspension through a pad of diatomaceous earth (Celite) to remove insoluble inorganic impurities[3].
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Concentration: Concentrate the filtrate under reduced pressure to yield (Tetrahydro-2H-pyran-4-yl)methanol as a colorless oil (Yield: ~3.9 g, 96%)[3].
Step-by-step workflow for the reduction of Ethyl tetrahydropyran-4-carboxylate using LiAlH4.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthetic workflow, the protocol must be self-validating. The complete conversion of Ethyl tetrahydropyran-4-carboxylate to the corresponding alcohol is verified by Nuclear Magnetic Resonance (NMR) spectroscopy.
Validation Criteria: The success of the reaction is confirmed by the disappearance of the characteristic ethyl ester signals (a quartet near 4.1 ppm and a triplet near 1.2 ppm) and the emergence of the primary alcohol signals.
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1H NMR (400 MHz, DMSO-d6): δ 4.46 (broad singlet, 1H, -OH), 3.82 (doublet, J=8.0 Hz, 2H, -CH2OH), 3.25-3.22 (multiplet, 4H, THP ring equatorial/axial -CH2O-), 1.62-1.52 (multiplet, 3H, THP ring -CH- and -CH2-), 1.18-1.04 (multiplet, 1H, THP ring -CH2-)[3].
This spectral fingerprint provides absolute confirmation that the ester carbonyl has been fully reduced without compromising the integrity of the tetrahydropyran ring.
